N,N'-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine)
Description
N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) is a complex organic compound characterized by its unique structure featuring a hexa-2,4-diyne backbone with bis(oxymethylene) and N-ethylethan-1-amine groups
Properties
CAS No. |
62519-22-6 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N-[6-(diethylaminomethoxy)hexa-2,4-diynoxymethyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H28N2O2/c1-5-17(6-2)15-19-13-11-9-10-12-14-20-16-18(7-3)8-4/h5-8,13-16H2,1-4H3 |
InChI Key |
ZTDXSXCAFCSLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COCC#CC#CCOCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of hexa-2,4-diyne-1,6-diol, which is achieved by reacting diacetylene with formaldehyde in the presence of silver catalysts.
Formation of Bis(oxymethylene) Groups: The hexa-2,4-diyne-1,6-diol is then reacted with formaldehyde to introduce the bis(oxymethylene) groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amines.
Scientific Research Applications
N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity . The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-[Hexa-2,4-diyne-1,6-diylbis(trifluoromethanesulfonamide)]: This compound features trifluoromethanesulfonamide groups instead of N-ethylethan-1-amine groups.
Hexa-2,4-diyne-1,6-diol: A simpler precursor with hydroxyl groups instead of amine groups.
Uniqueness
N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) is unique due to its combination of a hexa-2,4-diyne backbone with bis(oxymethylene) and N-ethylethan-1-amine groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
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